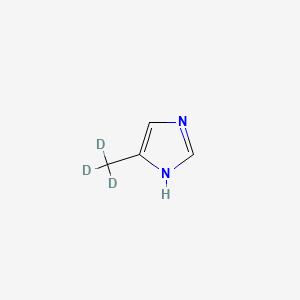
O1-(Dimethoxytrityl)triethylene glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-(Dimethoxytrityl)triethylene glycol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple ether linkages and aromatic groups, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-(Dimethoxytrityl)triethylene glycol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(4-methoxyphenyl)phenylmethanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
化学反応の分析
Types of Reactions
O1-(Dimethoxytrityl)triethylene glycol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic groups in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
科学的研究の応用
O1-(Dimethoxytrityl)triethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ether linkages.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which O1-(Dimethoxytrityl)triethylene glycol exerts its effects involves interactions with various molecular targets. The aromatic groups in the compound can engage in π-π interactions with other aromatic systems, while the ether linkages provide flexibility and solubility in different solvents. These properties make it a valuable tool in both chemical and biological research.
類似化合物との比較
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but lacks the bis(4-methoxyphenyl)phenylmethoxy groups.
Triethylene glycol monomethyl ether: Another related compound with similar ether linkages but different aromatic groups.
Uniqueness
O1-(Dimethoxytrityl)triethylene glycol stands out due to its unique combination of aromatic and ether functionalities. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-29-25-12-8-23(9-13-25)27(22-6-4-3-5-7-22,24-10-14-26(30-2)15-11-24)33-21-20-32-19-18-31-17-16-28/h3-15,28H,16-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOXUWFELICHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723712 |
Source


|
| Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146669-11-6 |
Source


|
| Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)










![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
